

Environmental Fate of Cyprodinil and its Labeled Forms: A Technical Guide

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Compound of Interest

Compound Name: Cyprodinil-13C6

Cat. No.: B12416050

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Introduction

Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) is a systemic, broad-spectrum fungicide belonging to the anilinopyrimidine class. It is widely used in agriculture to control a variety of fungal pathogens on crops such as fruits, vegetables, and cereals by inhibiting the biosynthesis of methionine.^{[1][2]} A thorough understanding of its environmental fate—how it moves and transforms in soil, water, and air—is critical for assessing its ecological risk and ensuring its safe use. This guide provides an in-depth technical overview of the environmental fate of cyprodinil, detailing its degradation pathways, mobility, and metabolism. It also highlights the crucial role of isotopically labeled forms of the molecule in elucidating these complex processes.

Physicochemical Properties and Environmental Distribution

The environmental behavior of a pesticide is largely governed by its intrinsic physicochemical properties. Cyprodinil is characterized by low water solubility and a high octanol-water partition coefficient ($\log K_{ow}$), indicating it is lipophilic and likely to associate with organic matter in the environment.^[1] Its low vapor pressure and Henry's Law constant suggest that volatilization from soil or water surfaces is not a significant dissipation pathway.^[3]

Table 1: Physicochemical and Environmental Fate Properties of Cyprodinil

Property	Value	Implication for Environmental Fate	Reference(s)
Molecular Formula	C ₁₄ H ₁₅ N ₃	-	[3]
Log K _{ow}	3.9 - 4.0 (pH 5-9)	High potential for sorption to organic matter and bioconcentration.	[1]
Water Solubility	13 - 20 mg/L (25°C, pH 5-9)	Low solubility; partitioning into sediment and soil is favored.	[1]
Vapor Pressure	6.2 x 10 ⁻³ Pa (25°C)	Low volatility; atmospheric transport is not a major pathway.	[1]
Soil Organic Carbon-Water Partitioning Coefficient (K _{oc})	1679 - 3980 mL/g	Low to slight mobility in soil; strong adsorption.	[3]
Soil Aerobic DT ₅₀	20 - 60 days	Moderately persistent in soil.	[3]
Aqueous Photolysis DT ₅₀	0.4 - 13.5 days	Rapid degradation in sunlit surface waters is a key dissipation route.	[3]
Aqueous Hydrolysis DT ₅₀	> 1 year (pH 4-9, 25°C)	Stable to hydrolysis under typical environmental conditions.	[3]
Bioconcentration Factor (BCF)	511 (Bluegill sunfish)	High potential for bioconcentration in aquatic organisms.	[3]

Fate and Behavior in Terrestrial Environments

Once applied, cyprodinil primarily resides in the soil compartment, where its fate is determined by a combination of biotic and abiotic processes.

Degradation and Persistence

Under aerobic conditions, cyprodinil is moderately persistent, with reported half-lives (DT_{50}) ranging from 20 to 60 days.[3] The primary degradation mechanism is microbial metabolism. This process involves the hydroxylation of either the phenyl ring or the pyrimidine ring, followed by the cleavage of the anilino-pyrimidyl bridge.[1] Under anaerobic soil conditions, cyprodinil is significantly more stable.[4]

Mobility and Adsorption

Cyprodinil exhibits low to slight mobility in soil, a characteristic attributed to its strong adsorption to soil particles.[3] The soil organic carbon-water partitioning coefficient (K_{oc}) ranges from 1679 to 3980, confirming its tendency to bind to soil.[3] This strong sorption minimizes the potential for leaching into groundwater but may increase the likelihood of transport via soil erosion.

Formation of Bound Residues

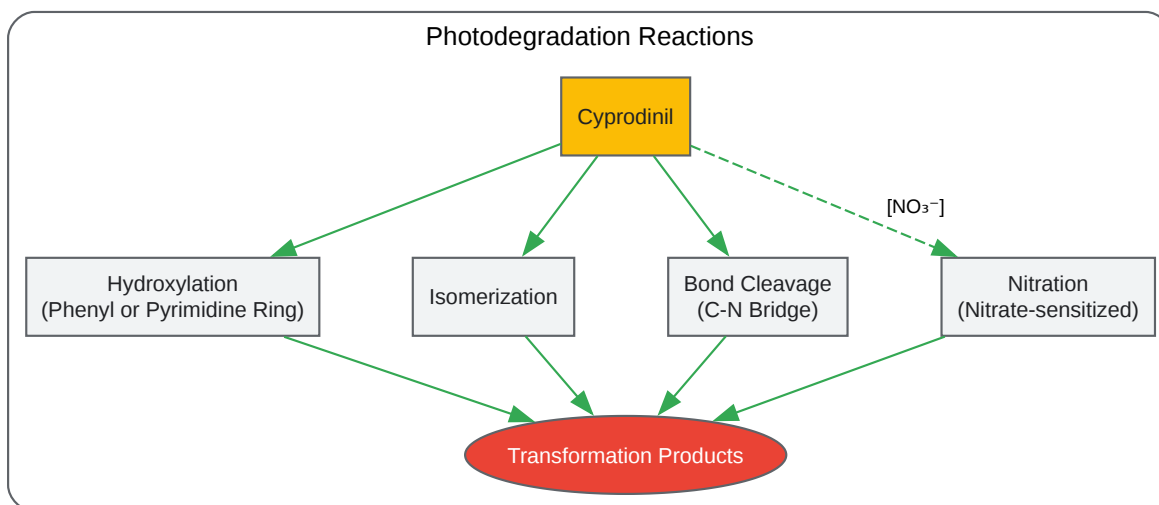
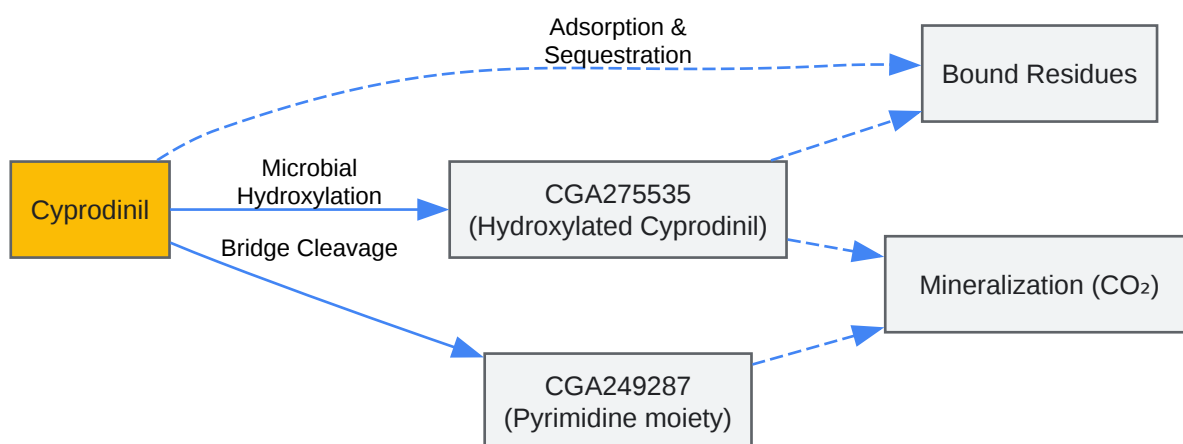
A significant portion of cyprodinil and its metabolites can become tightly bound to the soil matrix, forming non-extractable residues (NERs). Studies using radiolabeled cyprodinil have shown that these bound residues can account for a substantial fraction of the initial application, indicating a long-term sequestration pathway in soil.

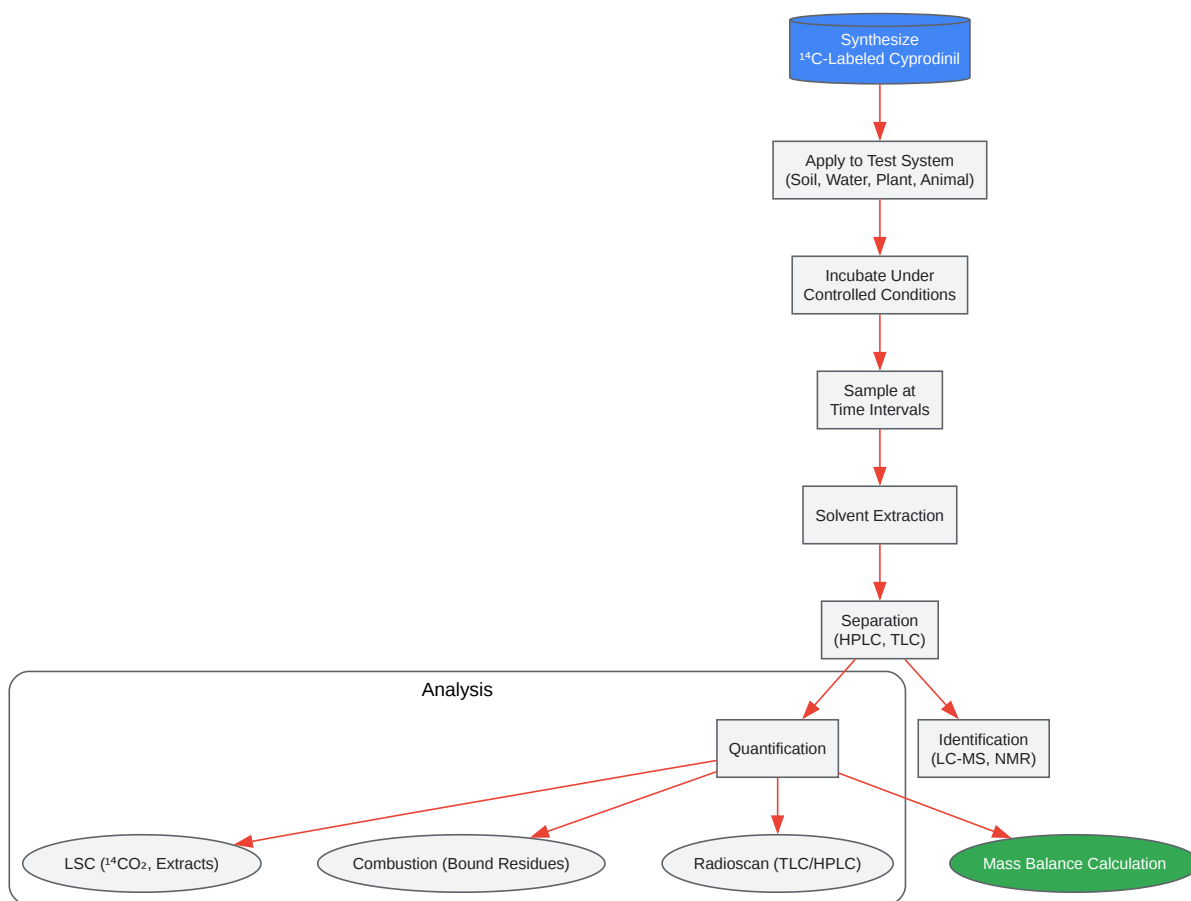
Experimental Protocol: Aerobic Soil Transformation (Following OECD Guideline 307)

This study aims to determine the rate and pathway of cyprodinil degradation in soil under controlled aerobic conditions.[4][5][6][7][8]

- **Test System:** Fresh soil samples of varying characteristics (e.g., sandy loam, clay loam) are sieved (2 mm) and characterized for pH, organic carbon content, texture, and microbial biomass.

- **Test Substance:** ^{14}C -labeled cyprodinil (typically phenyl- or pyrimidine-labeled) is applied to the soil samples at a rate corresponding to the maximum recommended agricultural application.
- **Incubation:** The treated soil samples are maintained in the dark within flow-through systems or biometer flasks at a constant temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water-holding capacity) for up to 120 days.[6][7] A stream of carbon dioxide-free, humidified air is passed through the system to maintain aerobic conditions.
- **Sampling and Analysis:** At specified intervals, replicate soil samples are removed and extracted with a suitable solvent mixture (e.g., acetonitrile/water).
- **Quantification:** The parent compound and its transformation products in the extracts are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector.[6] Evolved $^{14}\text{CO}_2$ (indicating mineralization) and volatile organic compounds are captured in respective traps (e.g., NaOH, ethylene glycol) and quantified by Liquid Scintillation Counting (LSC).[7]
- **Bound Residues:** Non-extractable residues remaining in the soil after extraction are quantified by combustion analysis.
- **Data Analysis:** The decline of the parent compound and the formation and decline of major metabolites are used to calculate degradation kinetics, including DT_{50} and DT_{90} values.





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- To cite this document: BenchChem. [Environmental Fate of Cyprodinil and its Labeled Forms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416050#environmental-fate-of-cyprodinil-and-its-labeled-forms]

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